molecular formula C10H11FOS B7995177 1-Allylsulfanyl-3-fluoro-4-methoxybenzene

1-Allylsulfanyl-3-fluoro-4-methoxybenzene

Cat. No.: B7995177
M. Wt: 198.26 g/mol
InChI Key: LUJBCTFNOKOIMV-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-3-fluoro-4-methoxybenzene is a specialized organic compound characterized by its unique molecular structure, which includes an allyl sulfanyl group, a fluoro atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-fluoro-4-methoxybenzene can be synthesized through several methods, including:

  • Halogenation and Sulfurization: Starting with 3-fluoro-4-methoxybenzene, the compound undergoes halogenation to introduce the allyl sulfanyl group.

  • Nucleophilic Substitution: The reaction involves substituting a suitable leaving group with the allyl sulfanyl group under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:

  • Catalysts: Use of specific catalysts to enhance reaction efficiency.

  • Optimized Conditions: Precise control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-3-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

  • Oxidation: Conversion to corresponding sulfoxides or sulfones.

  • Reduction: Reduction of the fluoro group to a hydroxyl group.

  • Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles and electrophiles under specific conditions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Hydroxylated Compounds: Formed through reduction of the fluoro group.

  • Substituted Benzene Derivatives: Produced by substitution reactions.

Scientific Research Applications

1-Allylsulfanyl-3-fluoro-4-methoxybenzene has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

1-Allylsulfanyl-3-fluoro-4-methoxybenzene is compared with similar compounds to highlight its uniqueness:

  • Structural Similarity: Compounds with similar functional groups and molecular frameworks.

  • Chemical Properties: Differences in reactivity, stability, and solubility.

  • Applications: Varied uses in different fields based on their chemical properties.

Comparison with Similar Compounds

  • 1-Propylsulfanyl-3-fluoro-4-methoxybenzene

  • 1-Butylsulfanyl-3-fluoro-4-methoxybenzene

  • 1-Allylsulfanyl-2-fluoro-4-methoxybenzene

This comprehensive overview provides a detailed understanding of 1-Allylsulfanyl-3-fluoro-4-methoxybenzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-fluoro-1-methoxy-4-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FOS/c1-3-6-13-8-4-5-10(12-2)9(11)7-8/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJBCTFNOKOIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)SCC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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